

Application Notes & Protocols: Investigating the Spindle Assembly Checkpoint Using Avanbulin

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Compound of Interest

Compound Name: Avanbulin

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Avanbulin** (also known as BAL27862 or NPI-2358) is a potent, novel microtubule-targeting agent (MTA) that induces tumor cell death by modulating the spindle assembly checkpoint (SAC).^[1] It is the active moiety of the water-soluble oral prodrug **lisavanbulin** (BAL101553).^{[1][2]} Unlike many other MTAs that bind to the taxane or vinca alkaloid sites on tubulin, **avanbulin** binds to the colchicine site.^{[3][4][5]} This distinct mechanism allows it to remain effective in cancer cells that have developed resistance to other MTAs.^{[4][6]}

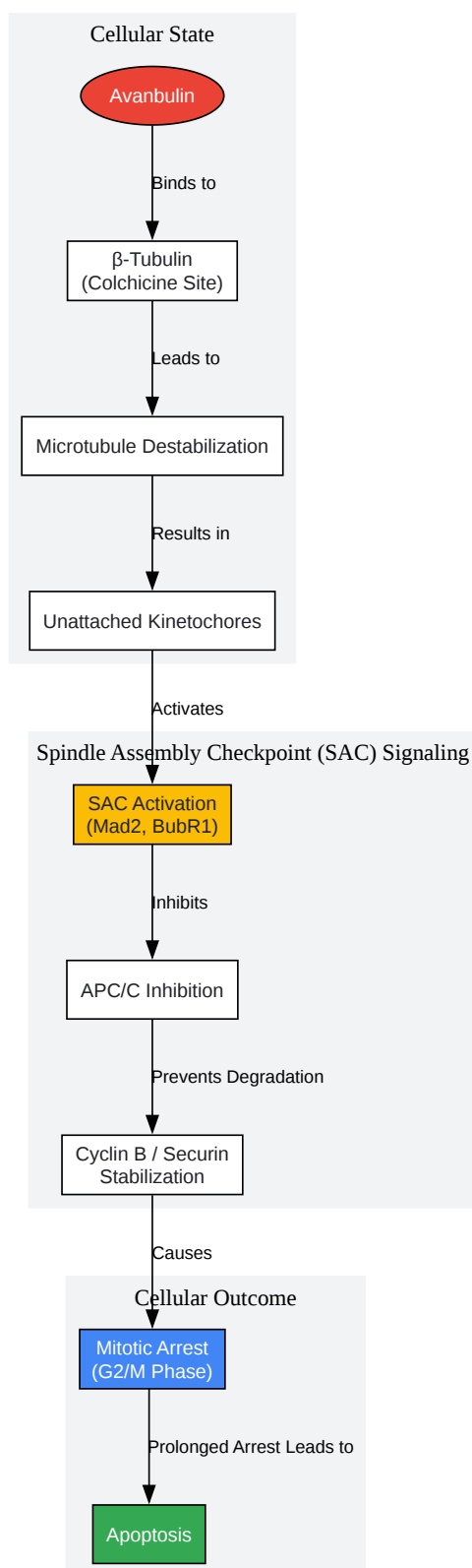
Avanbulin's ability to destabilize microtubules leads to the activation of the SAC, a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.^[7] ^[8] This property makes **avanbulin** a valuable tool for studying the intricacies of the SAC, mitotic arrest, and subsequent cell fate decisions in cancer cells.

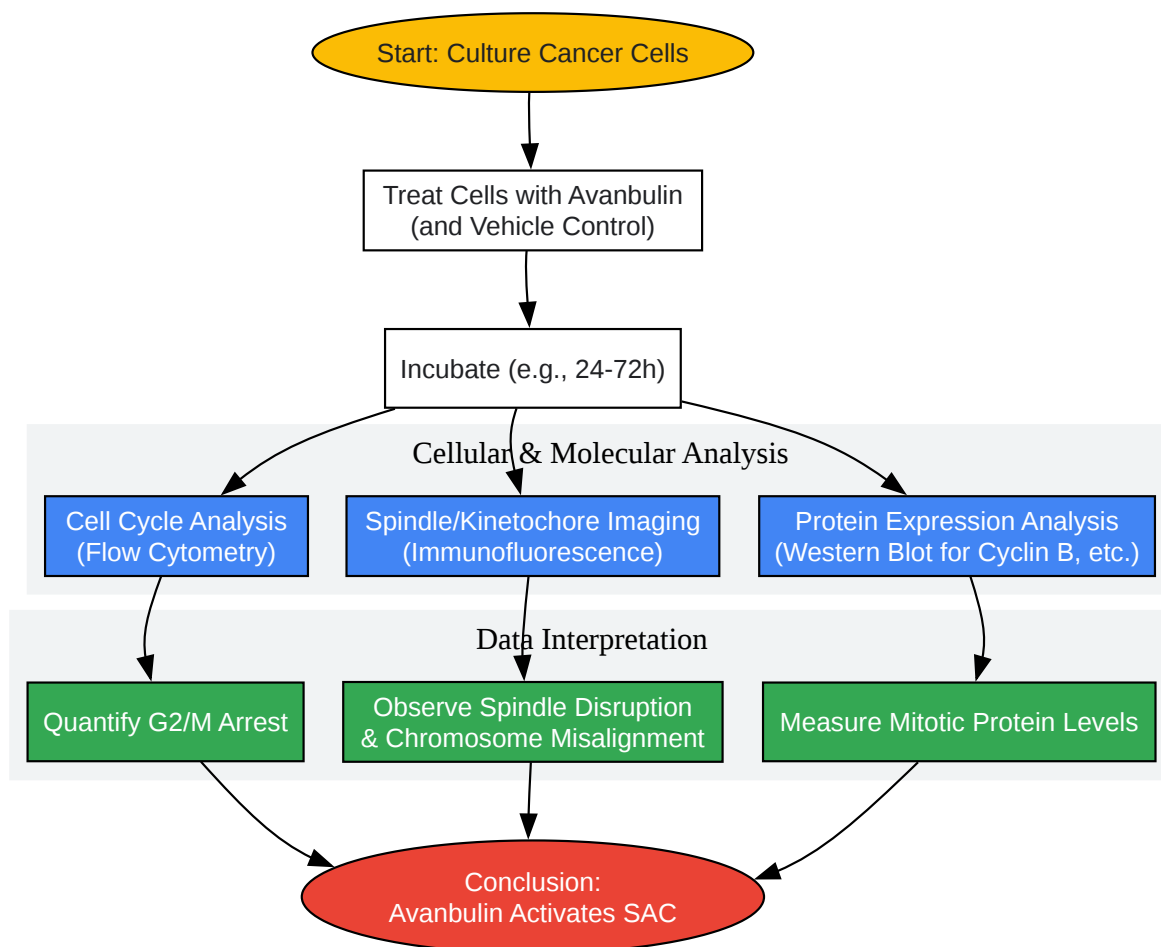
These application notes provide a summary of **avanbulin's** effects and detailed protocols for its use in studying the spindle assembly checkpoint.

Mechanism of Action: Avanbulin and the Spindle Assembly Checkpoint

Avanbulin exerts its anti-tumor effects by disrupting microtubule dynamics. It binds to the colchicine-binding site on β -tubulin, preventing the polymerization of tubulin heterodimers into microtubules.^{[5][9][10]} This leads to microtubule depolymerization and destabilization.^{[3][4]}

During mitosis, the disruption of the mitotic spindle by **avanbulin** results in kinetochores that are not properly attached to spindle microtubules.[5][8] These unattached kinetochores serve as a signal to activate the Spindle Assembly Checkpoint (SAC).[8] The SAC is a signaling pathway that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[8] By inhibiting the APC/C, the SAC prevents the degradation of two key substrates: Cyclin B and Securin. The stabilization of these proteins arrests the cell in mitosis, preventing premature sister chromatid separation and providing time for the cell to potentially correct errors.[8] Prolonged mitotic arrest induced by agents like **avanbulin** ultimately triggers apoptotic cell death.[4][10]





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